Lower Cure Exotherm and Superior Ductility: BGE vs. 1,4-Butanediol Diglycidyl Ether (BDDE) in Epoxy Adhesives
In a direct comparative study of epoxy adhesives formulated with 20 wt% reactive diluent, BGE significantly reduced the maximum curing temperature compared to the difunctional analog BDDE, while also enhancing ultimate tensile strain. This indicates that BGE offers improved control over the curing exotherm and yields a more ductile, less brittle cured product than BDDE [1].
| Evidence Dimension | Cure Exotherm and Mechanical Ductility |
|---|---|
| Target Compound Data | Decreased maximum curing temperature; Greater ultimate tensile strain compared to BDDE |
| Comparator Or Baseline | 1,4-Butanediol diglycidyl ether (BDDE): Increased maximum curing temperature; Lower ultimate tensile strain |
| Quantified Difference | Not explicitly quantified, but the directional difference is clearly established in the study |
| Conditions | DGEBA epoxy resin, amine curing agent, 20 wt% diluent loading |
Why This Matters
For formulators requiring low exotherm adhesives (e.g., large potting applications or temperature-sensitive substrates) or enhanced flexibility in the bond line, BGE presents a clear processing and performance advantage over BDDE.
- [1] Li, C., et al. (2023). Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar. International Journal of Adhesion and Adhesives, 126, 103437. View Source
